(2S,3R,5R)-Omarigliptin
Description
Properties
Molecular Formula |
C₁₇H₂₀F₂N₄O₃S |
|---|---|
Molecular Weight |
398.43 |
Synonyms |
(2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami |
Origin of Product |
United States |
Advanced Chemical Synthesis and Stereochemical Control of 2s,3r,5r Omarigliptin
Retrosynthetic Analysis of the (2S,3R,5R)-Omarigliptin Scaffold
A convergent synthesis strategy is central to the manufacturing of Omarigliptin (B609743). acs.orgresearchgate.net This approach involves the separate synthesis of key molecular fragments, which are then combined in the later stages. This method is advantageous for its efficiency and for isolating complex stereochemical challenges within the synthesis of a single fragment.
The retrosynthetic analysis of the Omarigliptin structure reveals two primary disconnection points. The first is the C-N bond linking the C5 position of the tetrahydropyran (B127337) ring to the nitrogen atom of the bicyclic pyrazole (B372694) moiety. This disconnection points to a reductive amination as a key final step to assemble the molecule. acs.orgacs.org The second major disconnection is within the tetrahydropyran ring itself, identifying a highly functionalized pyranone or a related precursor as a crucial intermediate. acs.orgresearchgate.net This strategy effectively separates the synthesis into two main components: the chiral amino-tetrahydropyran core and the heterocyclic side chain.
The core retrosynthetic pathway can be visualized as:
(2S,3R,5R)-Omarigliptin is disconnected via a reductive amination reaction.
This leads to two key fragments: the (2S,3R)-3-amino-2-(2,5-difluorophenyl)tetrahydropyran-5-one (a pyranone intermediate) and the 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole side chain. acs.orgacs.org
The selection of stable, accessible, and highly functionalized intermediates is critical for the success of the convergent synthesis.
The Pyranone Intermediate : A key strategic intermediate is the N-Boc protected pyranone, tert-butyl [(2S,3R)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate. acs.orgacs.org The synthesis of this intermediate is a multi-step process that strategically establishes the crucial C2 and C3 stereocenters of the tetrahydropyran ring. acs.org
The Pyrazole Intermediate : The second key fragment is the mesylated pyrazole, which is prepared separately. acs.org An improved synthesis of the N-Boc-1-mesyl pyrazole fragment was developed to achieve a 30:1 regioselectivity via a base-promoted mesyl group isomerization. researchgate.net In some process developments, a telescoped sequence involving Boc deprotection of this intermediate followed by reductive amination was employed to avoid the isolation of a potentially mutagenic salt. acs.orgresearchgate.net
An alternative approach focuses on synthesizing a key tetrahydropyranol intermediate, which intersects with the commercial synthesis. nih.govthieme-connect.com This pathway utilizes different reactions to construct the tetrahydropyran ring but still relies on the principle of preparing a key fragment for later coupling.
Enantioselective and Diastereoselective Synthetic Pathways to (2S,3R,5R)-Omarigliptin
Achieving the precise (2S,3R,5R) stereochemistry of Omarigliptin requires sophisticated methods of asymmetric synthesis. The primary strategies employed are catalyst-controlled, leveraging both metal and organic catalysts to direct the formation of the desired stereoisomer.
Metal catalysis, particularly with ruthenium, is a cornerstone of the developed manufacturing route for the pyranone intermediate. acs.orgresearchgate.net
Ruthenium-Catalyzed Reactions: The synthesis of the pyranone intermediate relies on a sequence of three ruthenium-catalyzed reactions: acs.orgresearchgate.netd-nb.info
Dynamic Kinetic Resolution (DKR) Reduction : This is the most critical step for setting the C2 and C3 stereocenters. A dynamic kinetic resolution of a racemic α-aminoketone is performed using an asymmetric transfer hydrogenation. acs.orgd-nb.info The use of the Takasago oxo-tethered ruthenium(II) catalyst, (R,R)-Ts-DENEB, proved highly effective. acs.org This improved catalyst system enhanced the diastereoselectivity from an initial 8:1 ratio to 24:1, with an enantiomeric excess (ee) of greater than 99%. acs.org The catalyst loading was also reduced to a highly efficient 0.1 mol %. acs.orgd-nb.info
Cycloisomerization : A ruthenium-catalyzed cycloisomerization of a bis-homopropargylic alcohol is used to form a dihydropyran intermediate. acs.orgresearchgate.net
Oxidation : A final ruthenium-catalyzed oxidation of a pyranol intermediate furnishes the desired pyranone. acs.orgresearchgate.net
Copper-Catalyzed Reactions: An alternative formal synthesis for a key tetrahydropyranol intermediate employs a copper-catalyzed asymmetric Henry (nitroaldol) reaction as the key step. nih.govthieme-connect.com
This reaction, between 2,5-difluorobenzaldehyde (B1295323) and nitromethane, establishes a chiral center that guides subsequent transformations. nih.gov Optimization of the reaction conditions using a Cu(OAc)₂ or CuCl₂ salt with a chiral diamine ligand led to the desired arylnitroethanol intermediate in high yield and enantioselectivity. nih.govthieme-connect.com
| Reaction Type | Catalyst System | Key Outcome | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| DKR Reduction | RuCl(R,R)-Fsdpen | Initial Stereocenter Formation | 8:1 | ≥98% | Not specified | acs.org |
| DKR Reduction | (R,R)-Ts-DENEB (0.1 mol%) | Improved Stereocenter Formation | 24:1 | >99% | 93% | acs.org |
| Asymmetric Henry Reaction | CuCl₂ / Chiral Diamine Ligand | Chiral Arylnitroethanol Synthesis | Not applicable | 93% | 92% | thieme-connect.com |
Organocatalysis: While metal catalysis is prominent in the manufacturing routes, organocatalysis also presents viable strategies for key bond formations. The asymmetric Henry reaction, for instance, can be effectively catalyzed by diamine-tethered bis(thiourea) organocatalysts, offering a metal-free alternative for creating the chiral nitroalcohol intermediates. acs.org
While the dominant strategies for Omarigliptin synthesis rely on catalyst-controlled asymmetric transformations, approaches using chiral auxiliaries are a fundamental technique in organic synthesis. In one reported synthesis of a key amino acid intermediate, a chiral Ni(II) complex derived from a Schiff base was utilized. researchgate.net This complex effectively acts as a chiral auxiliary, directing the stereochemical outcome of alkylation reactions to build the required stereocenters before being removed. researchgate.net
Chemoenzymatic methods offer powerful, environmentally friendly alternatives for constructing chiral molecules. Research into variants of Hydroxynitrile Lyase has revealed their potential for promiscuous diastereoselective nitroaldolase activity. researchgate.net This enzymatic approach can be applied to the highly stereocontrolled synthesis of anti-β-nitroalcohols, which are direct precursors to the amino alcohol core of the tetrahydropyran ring in Omarigliptin. researchgate.net This route leverages the high selectivity of enzymes to establish the critical stereochemistry, potentially reducing the need for heavy metal catalysts.
Stereochemical Purity Determination and Characterization Methodologies for (2S,3R,5R)-Omarigliptin
The precise three-dimensional arrangement of atoms in (2S,3R,5R)-Omarigliptin is critical to its biological function. Consequently, rigorous analytical methodologies are employed to determine and confirm its stereochemical purity. These methods ensure the correct enantiomer and diastereomer are produced, and unwanted stereoisomers are quantified and controlled to negligible levels.
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (e.e.) of pharmaceutical compounds like Omarigliptin. This method separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
For a molecule with multiple stereocenters like Omarigliptin, chiral chromatography is typically used to separate the desired (2S,3R,5R) isomer from its enantiomer, (2R,3S,5S)-Omarigliptin. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose due to their broad applicability and high resolving power. The mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is carefully optimized to achieve baseline separation. Detection is commonly performed using a UV detector. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers, with typical requirements for active pharmaceutical ingredients exceeding 99.8% e.e.
Table 1: Representative Chiral HPLC Parameters for Gliptin Analysis
| Parameter | Description |
| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Temperature | 25 °C |
| Analyte | (2S,3R,5R)-Omarigliptin |
| Elution Order | Typically, the desired enantiomer is well-resolved from its mirror image. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the diastereomeric ratio (d.r.) of a compound. Unlike enantiomers, which have identical NMR spectra in an achiral solvent, diastereomers have distinct physical properties and thus produce different NMR signals. For Omarigliptin, which has three stereocenters, several diastereomers are possible.
In a ¹H or ¹³C NMR spectrum, specific nuclei in each diastereomer will exist in slightly different chemical environments, leading to separate peaks with distinct chemical shifts. By integrating the signals corresponding to each diastereomer, their relative proportion in a mixture can be accurately determined. acs.org For complex spectra where signals may overlap, advanced techniques such as high-field NMR or band-selective pure shift NMR can be employed to enhance resolution and allow for precise quantification. acs.orgnih.gov This analysis is crucial during process development to optimize reaction conditions that favor the formation of the desired (2S,3R,5R) diastereomer.
Table 2: Potential ¹H NMR Signals for Diastereomeric Ratio Analysis of a Key Omarigliptin Intermediate
| Proton Signal | Expected Chemical Shift Range (ppm) | Multiplicity | Utility for d.r. Analysis |
| H-2 (anomeric) | 4.5 - 5.0 | Doublet | Excellent; distinct chemical shift and coupling constant for each diastereomer. |
| H-3 | 3.5 - 4.0 | Multiplet | Good; chemical shift is sensitive to the stereochemistry at C-2 and C-5. |
| H-5 | 3.8 - 4.2 | Multiplet | Good; environment is affected by adjacent stereocenters. |
| Phenyl Protons | 7.0 - 7.5 | Multiplets | Poor; signals from different diastereomers are likely to overlap significantly. |
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. wvu.edu This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
To determine the absolute stereochemistry, a phenomenon known as anomalous dispersion is utilized. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. By analyzing these subtle differences in the diffraction pattern (known as Bijvoet pairs), the true handedness of the molecule can be determined, confirming the (2S), (3R), and (5R) assignments for Omarigliptin. This analysis provides the ultimate proof of stereostructure, anchoring the results from all other analytical methods.
Table 3: Key Outputs of Single-Crystal X-ray Crystallography for Omarigliptin
| Parameter | Significance |
| Crystal System | Describes the basic shape of the unit cell (e.g., orthorhombic, monoclinic). |
| Space Group | Defines the symmetry elements within the crystal; must be a chiral space group. |
| Unit Cell Dimensions | Precise measurements of the lengths and angles of the unit cell. |
| Atomic Coordinates | Provides the x, y, z position of every non-hydrogen atom, defining the molecular structure. |
| Flack Parameter | A value close to zero provides high confidence in the assigned absolute configuration. |
Scalable Synthetic Approaches for Academic and Preclinical Research Material Production
The development of a scalable synthesis for a complex molecule like Omarigliptin is a significant challenge, requiring efficiency, stereocontrol, and robustness to produce material for research and preclinical studies. Process chemistry development has focused on creating convergent routes that are both high-yielding and amenable to multi-kilogram production.
One of the successful manufacturing routes assembles the molecule through a diastereoselective reductive amination, which connects the highly functionalized pyranone core with the mesylated pyrazole side chain. acs.orgresearchgate.net The synthesis of the key pyranone intermediate is a critical sequence that has undergone significant evolution. Early and manufacturing-scale syntheses rely on a series of ruthenium-catalyzed reactions to establish the required stereochemistry and construct the tetrahydropyran ring. acs.orgthieme-connect.com
Key transformations include:
Dynamic Kinetic Resolution (DKR): A Ru-catalyzed DKR of a racemic α-aminoketone is used to set the two contiguous stereocenters (C2 and C3) on the ring in a single, highly diastereoselective step. acs.org The use of highly efficient catalysts like (R,R)-Ts-DENEB has been crucial for achieving high selectivity (24:1 d.r.) and allowing for low catalyst loading. acs.org
Cycloisomerization: A Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol efficiently constructs the dihydropyran ring system. researchgate.net
Oxidation: A subsequent hydroboration-oxidation followed by a Ru-catalyzed oxidation of the resulting pyranol affords the key pyranone intermediate. researchgate.net
More recent innovations have aimed to develop protecting-group-free and precious-metal-free syntheses to improve the cost-effectiveness and sustainability of the process. An alternative approach involves an asymmetric Henry reaction to set the first stereocenter, followed by a one-pot nitro-Michael/lactolization/dehydration sequence to form the dihydropyran ring. nih.govresearchgate.net This route proceeds in four linear steps without the need for chromatography and has been demonstrated on a kilogram scale. nih.gov These advanced synthetic strategies ensure a reliable supply of (2S,3R,5R)-Omarigliptin for ongoing research needs.
Exploration of Prodrug Strategies and Chemical Modifications for Enhanced Research Utility of (2S,3R,5R)-Omarigliptin
Prodrug strategies and targeted chemical modifications are valuable tools in pharmaceutical research to improve a molecule's properties or to probe its biological interactions. For (2S,3R,5R)-Omarigliptin, such strategies can be explored to enhance its utility in research settings.
A common prodrug approach for amine-containing drugs involves creating a bioreversible amide linkage. nih.gov The primary amine of Omarigliptin, which is essential for its binding to the dipeptidyl peptidase-4 (DPP-4) enzyme, is an ideal attachment point for a promoiety. A prodrug could be formed by acylating this amine with an amino acid or a dipeptide (e.g., Val-Pro). nih.gov This modification would render the molecule inactive. In vivo, endogenous peptidases could cleave the amide bond, releasing the active Omarigliptin. This strategy could be used in research to study controlled release or targeted delivery.
Another approach involves modifying the hydroxyl group of a drug. While Omarigliptin contains a tetrahydropyran ring rather than a simple alcohol, tripartite prodrugs have been designed for hydroxy-containing drugs. These use a connector, such as valine, to link a dipeptide to the hydroxyl group via an ester bond, which can be cleaved by esterases in vivo. nih.gov
Chemical modifications of the core structure are essential for structure-activity relationship (SAR) studies. During the discovery of Omarigliptin, numerous analogues were synthesized to optimize potency and pharmacokinetic properties. acs.org For research purposes, further modifications could include:
Phenyl Ring Substitution: Altering the fluorine atoms on the phenyl ring to other halogens or small alkyl groups to probe the electronic and steric requirements of the binding pocket.
Pyrazole Moiety Modification: Replacing the methylsulfonyl group with other electron-withdrawing groups to evaluate their impact on potency and metabolic stability.
These explorations provide deeper insights into the molecule's mechanism of action and can guide the design of future compounds with improved research or therapeutic profiles.
Molecular Pharmacology and Mechanistic Insights of 2s,3r,5r Omarigliptin on Dipeptidyl Peptidase 4
Enzymatic Characterization of (2S,3R,5R)-Omarigliptin as a DPP-4 Inhibitor
The enzymatic characterization of (2S,3R,5R)-Omarigliptin reveals its high potency and specific mechanism of action against the DPP-4 enzyme.
(2S,3R,5R)-Omarigliptin demonstrates potent inhibitory activity against the human DPP-4 enzyme. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been determined to be 1.6 nM. acs.orgnih.gov This low nanomolar value indicates a strong inhibitory effect on DPP-4. nih.gov For comparison, this potency is greater than that of the earlier DPP-4 inhibitor, sitagliptin (B1680988), which has an IC50 of 18 nM. acs.org Furthermore, (2S,3R,5R)-Omarigliptin is highly selective, with IC50 values greater than 67 μM for other related proteases, including quiescent proline peptidase (QPP), fibroblast activation protein (FAP), prolyl endopeptidase (PEP), DPP8, and DPP9. acs.org
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| (2S,3R,5R)-Omarigliptin | DPP-4 | 1.6 |
| Sitagliptin | DPP-4 | 18 |
Kinetic studies have established that (2S,3R,5R)-Omarigliptin acts as a competitive and reversible inhibitor of DPP-4. acs.org As a competitive inhibitor, it binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition constant (Ki), which represents the equilibrium constant for the dissociation of the inhibitor from the enzyme-inhibitor complex, is 0.8 nM. acs.org This low Ki value is indicative of a high affinity of (2S,3R,5R)-Omarigliptin for the DPP-4 enzyme.
| Compound | Inhibition Type | Inhibition Constant (Ki) (nM) |
|---|---|---|
| (2S,3R,5R)-Omarigliptin | Competitive, Reversible | 0.8 |
Dipeptidyl peptidase-4 is a serine exopeptidase that demonstrates specificity by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Inhibitors can potentially alter the substrate preference of an enzyme. However, detailed research studies focusing specifically on the modulation of DPP-4's substrate specificity by (2S,3R,5R)-Omarigliptin are not extensively detailed in the available scientific literature. The primary mechanism characterized is the competitive inhibition at the active site, which blocks access for all substrates rather than altering the enzyme's preference for one substrate over another.
Molecular Interactions and Binding Mode Analysis of (2S,3R,5R)-Omarigliptin with DPP-4
The molecular basis for the potent inhibition of DPP-4 by (2S,3R,5R)-Omarigliptin has been elucidated through kinetic, thermodynamic, and structural studies.
The binding kinetics and thermodynamics of DPP-4 inhibitors are often investigated using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.gov These methods provide data on the rates of association (k_on) and dissociation (k_off) of the inhibitor, as well as the thermodynamic drivers of binding, such as changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov For the "gliptin" class of inhibitors, binding to DPP-4 is generally characterized as a rapid, electrostatically driven process, which is predominantly enthalpy-dominated. nih.gov
While these techniques are crucial for a comprehensive understanding of the inhibitor-enzyme interaction, specific published studies detailing the complete kinetic and thermodynamic profile of (2S,3R,5R)-Omarigliptin binding to DPP-4 are not widely available. However, its concentration-dependent plasma protein binding has been attributed to its saturable binding to the plasma DPP-4 enzyme, a characteristic that contributes to its long pharmacokinetic half-life.
The precise binding mode of (2S,3R,5R)-Omarigliptin within the active site of DPP-4 has been determined through X-ray co-crystallography. The crystal structure of the human DPP-4 enzyme in complex with (2S,3R,5R)-Omarigliptin is available in the Protein Data Bank under the accession code 4PNZ. researchgate.netrcsb.orgresearchgate.net The resolution of this structure is 1.90 Å, providing a high-resolution view of the molecular interactions. rcsb.orgresearchgate.net
The analysis of the co-crystal structure reveals that (2S,3R,5R)-Omarigliptin occupies multiple binding subsites within the large cavity of the DPP-4 active site, specifically the S1, S2, and S2 extensive subsites. nih.gov Key interactions that stabilize the enzyme-inhibitor complex include:
Hydrogen Bonds : The primary amine group of the inhibitor forms crucial salt bridges with the side chains of two glutamate (B1630785) residues, Glu205 and Glu206. acs.org Additional hydrogen bonds are observed between the inhibitor and residues Glu205 and Tyr662. researchgate.net
Hydrophobic and Aromatic Interactions : The 2,5-difluorophenyl group of (2S,3R,5R)-Omarigliptin engages in hydrophobic interactions within the active site. researchgate.net Furthermore, the inhibitor's fused ring structure participates in a π-π stacking interaction with the side chain of a phenylalanine residue, F357. acs.org
These extensive interactions explain the high affinity and potency of (2S,3R,5R)-Omarigliptin as a DPP-4 inhibitor. acs.org
| Interaction Type | Key DPP-4 Residues | Interacting Moiety of (2S,3R,5R)-Omarigliptin |
|---|---|---|
| Salt Bridge / Hydrogen Bond | Glu205, Glu206 | Primary Amine |
| Hydrogen Bond | Tyr662 | Not specified |
| π-π Stacking | F357 | Fused Ring System |
| Hydrophobic Interaction | S1, S2, S2 extensive subsites | 2,5-difluorophenyl group and other parts of the molecule |
Cryo-Electron Microscopy (Cryo-EM) Studies of Macromolecular Assemblies
While Cryo-Electron Microscopy (Cryo-EM) has become a pivotal technique for determining the structure of large macromolecular complexes, the high-resolution structure of the (2S,3R,5R)-Omarigliptin bound to its target, human Dipeptidyl Peptidyl Peptidase-4 (DPP-4), was elucidated using X-ray crystallography. The resulting co-crystal structure, available in the Protein Data Bank (PDB ID: 4PNZ), provides a detailed atomic-level view of the drug-enzyme assembly at a resolution of 1.90 Å. rcsb.org
This structural data reveals that DPP-4 functions as a dimer, and Omarigliptin (B609743) binds within the deep catalytic pocket of each monomer. The binding of Omarigliptin induces conformational stability without causing significant global structural changes to the enzyme. This high-resolution snapshot of the macromolecular assembly is fundamental to understanding the inhibitor's potent and specific mechanism of action. rcsb.org
Computational Molecular Docking and Molecular Dynamics Simulations of (2S,3R,5R)-Omarigliptin
Computational studies, including molecular docking and dynamics simulations, have been instrumental in understanding the binding mode of (2S,3R,5R)-Omarigliptin within the active site of DPP-4. These models are strongly supported by the X-ray co-crystal structure (PDB: 4PNZ). researchgate.net
Analysis of the docked conformation shows that Omarigliptin settles into a large cavity in the enzyme, occupying multiple binding subsites known as S1, S2, and the S2 extensive subsite. nih.gov The binding is characterized by a network of specific molecular interactions with key amino acid residues:
The primary amine of the Omarigliptin molecule forms crucial salt bridges with the side chains of two glutamate residues, Glu205 and Glu206.
The 2,5-difluorophenyl group extends into the S1 subsite, a hydrophobic pocket, where it establishes favorable interactions.
A critical hydrogen bond network is formed, notably involving the side chain of Tyrosine 662 (Tyr662), which is a conserved interaction for many DPP-4 inhibitors. nih.gov
Molecular dynamics simulations further illuminate the stability of these interactions over time, confirming that the inhibitor remains tightly bound in its optimal orientation. These computational insights are crucial for structure-based drug design and for explaining the high affinity and competitive, reversible inhibitory nature of Omarigliptin. researchgate.netmdpi.com
Selectivity Profiling of (2S,3R,5R)-Omarigliptin against Related Peptidases
A critical aspect of the pharmacological profile of a DPP-4 inhibitor is its selectivity, as off-target inhibition of related proteases could lead to undesirable effects. (2S,3R,5R)-Omarigliptin has been shown to be a highly selective inhibitor of DPP-4. acs.org
Inhibition Potency against DPP-8 and DPP-9
Inhibition of the closely related serine proteases Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9) has been associated with toxicity in preclinical animal studies. Therefore, high selectivity for DPP-4 over these enzymes is a key safety and design feature. acs.org (2S,3R,5R)-Omarigliptin demonstrates exceptional selectivity, with an inhibitory concentration (IC₅₀) against both DPP-8 and DPP-9 that is orders of magnitude higher than its potency against DPP-4. acs.org
Evaluation of Activity against Fibroblast Activation Protein (FAP) and Other Serine Peptidases
The selectivity of (2S,3R,5R)-Omarigliptin extends to other related serine peptidases, including Fibroblast Activation Protein (FAP), Quiescent Cell Proline Dipeptidase (QPP), and Prolyl Endopeptidase (PEP). In vitro pharmacological assays show that Omarigliptin has very weak to negligible inhibitory activity against these enzymes. acs.org The IC₅₀ values against FAP and other tested proteases were found to be greater than 67 μM, which is over 40,000-fold higher than its IC₅₀ for DPP-4, underscoring its remarkable specificity. acs.org
| Enzyme | (2S,3R,5R)-Omarigliptin IC₅₀ (nM) | Selectivity Fold (vs. DPP-4) |
|---|---|---|
| DPP-4 | 1.6 | 1 |
| DPP-8 | >67,000 | >41,875 |
| DPP-9 | >67,000 | >41,875 |
| FAP | >67,000 | >41,875 |
| QPP | >67,000 | >41,875 |
| PEP | >67,000 | >41,875 |
Cellular and Subcellular Effects of (2S,3R,5R)-Omarigliptin on DPP-4 Activity in Preclinical Cell Models
The potent enzymatic inhibition observed in biochemical assays translates into effective suppression of DPP-4 activity in more complex biological systems.
Concentration-Dependent Inhibition of Cellular DPP-4 Activity
While specific studies detailing the concentration-dependent inhibition of (2S,3R,5R)-Omarigliptin in cultured preclinical cell models are limited in publicly available literature, its potent cellular effects can be inferred from its high affinity for the enzyme and are demonstrated in preclinical in vivo models. Studies in mice have shown a clear dose- and concentration-dependent inhibition of plasma DPP-4 activity. acs.org
For instance, at a dose of 0.3 mg/kg in mice, which corresponds to a plasma inhibitor concentration of 521 nM, plasma DPP-4 activity was inhibited by approximately 85%. This level of inhibition is consistent with the compound's measured potency against murine plasma DPP-4 (IC₅₀ = 43.9 nM) and surpasses the 80% inhibition target typically associated with maximal glucose-lowering efficacy in such models. acs.org This demonstrates that Omarigliptin effectively engages and inhibits DPP-4 in a physiological environment in a concentration-dependent manner.
Impact on Endogenous Substrate Levels (e.g., GLP-1) in Cell-Based Systems
(2S,3R,5R)-Omarigliptin functions as a potent, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. acs.orgresearchgate.net The primary mechanistic consequence of this inhibition is the prevention of the rapid degradation of endogenous incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govyoutube.com By blocking DPP-4 activity, omarigliptin effectively increases the concentration and prolongs the action of these substrates. nih.gov This stabilization of active GLP-1 is a key aspect of its pharmacological effect. nih.gov While direct quantification of increased GLP-1 levels in cell culture models following omarigliptin treatment is not extensively detailed in publicly available literature, the downstream cellular effects consistent with enhanced GLP-1 activity have been observed in cell-based systems.
Research conducted on human renal glomerular endothelial cells (HrGECs) provides insight into the compound's action at a cellular level. In an in vitro model designed to simulate cellular damage from high glucose (HG), omarigliptin demonstrated significant protective and anti-inflammatory effects. The activation of the NLRP3 inflammasome is a key pathway in cellular inflammation, and its activity can be modulated by GLP-1 receptor signaling. Treatment of HG-challenged HrGECs with omarigliptin was found to significantly mitigate the activation of the NLRP3 inflammasome.
This inhibition of the inflammatory pathway resulted in a measurable and significant reduction in the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). These findings suggest that by preventing the degradation of DPP-4 substrates like GLP-1, omarigliptin enhances their local activity, leading to downstream anti-inflammatory effects within the cell-based system. The reduction in these inflammatory markers serves as an indirect measure of the compound's impact on the signaling pathways regulated by endogenous DPP-4 substrates.
A study quantified the reduction in IL-1β secretion from high glucose-treated HrGECs following treatment with omarigliptin at two different concentrations. The introduction of omarigliptin markedly suppressed the release of this pro-inflammatory factor.
| Treatment Group | IL-1β Secretion (pg/mL) |
|---|---|
| Control | 92.5 |
| High Glucose (HG) | 297.1 |
| HG + Omarigliptin (10 µM) | 216.5 |
| HG + Omarigliptin (20 µM) | 173.6 |
Structure Activity Relationship Sar and Rational Design Strategies for 2s,3r,5r Omarigliptin Analogues
Design Principles for the Generation of (2S,3R,5R)-Omarigliptin Derivatives
The design of omarigliptin (B609743) and its analogues has been a systematic process involving both ligand-based and structure-based approaches. These methods leverage knowledge of the chemical features required for DPP-4 inhibition and the three-dimensional structure of the enzyme's active site.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For DPP-4 inhibitors, these models are constructed based on the structures of known active compounds like omarigliptin.
A typical pharmacophore model for a DPP-4 inhibitor, derived from the features of omarigliptin, includes several key elements ijpsonline.com:
A primary or secondary amine: This feature acts as a hydrogen bond donor and is crucial for interacting with key acidic residues in the DPP-4 active site.
Aromatic/hydrophobic groups: These regions, such as the difluorophenyl ring in omarigliptin, occupy hydrophobic pockets within the enzyme.
Hydrogen bond acceptors: Various atoms within the molecule can accept hydrogen bonds, further anchoring the inhibitor in the active site.
Studies have utilized the known structural features of omarigliptin to build 3D pharmacophore models, which are then used as queries to screen large databases for new, structurally diverse molecules with the potential to act as DPP-4 inhibitors ijpsonline.comnih.gov. This ligand-based approach allows for the discovery of novel scaffolds that mimic the essential binding interactions of the parent compound. The predictive power of these models is validated by their ability to distinguish known active compounds from inactive ones, often demonstrating high correlation coefficients between predicted and experimental activities nih.gov.
Structure-Based Drug Design (SBDD) Utilizing DPP-4 Crystal Structures
Structure-based drug design (SBDD) relies on the high-resolution crystal structure of the target protein, in this case, DPP-4. The co-crystal structure of DPP-4 with its inhibitors provides a detailed map of the binding site, revealing key interactions that are vital for inhibitory activity rhhz.net. Omarigliptin, like other "gliptins" such as sitagliptin (B1680988), binds to multiple subsites within the DPP-4 active site, including the S1, S2, and S2 extensive subsites nih.gov.
Analysis of the DPP-4 co-crystal structure (PDB ID: 4PNZ) reveals the specific binding mode of omarigliptin researchgate.net:
S1 Pocket: The 2,5-difluorophenyl group fits into the hydrophobic S1 pocket.
S2 Pocket: The primary amine of the tetrahydropyran (B127337) ring forms critical salt bridge interactions with two glutamate (B1630785) residues, Glu205 and Glu206 nih.govpensoft.net.
Hydrogen Bonding: Additional hydrogen bonds are formed between the inhibitor and residues such as Tyr662 researchgate.net. The nitrogen atom of the pyrrolidine (B122466) ring can also form a hydrogen bond with the carbonyl group of Glu205 nih.gov.
This detailed structural information allows medicinal chemists to rationally design modifications to the omarigliptin scaffold. For instance, SBDD can guide the introduction of new functional groups to explore additional interactions within the binding pocket or to displace water molecules, potentially increasing binding affinity and potency rhhz.netnih.gov.
Systematic Exploration of Functional Group Modifications and their Impact on DPP-4 Inhibitory Potency
Following the principles of rational design, systematic modifications of different moieties of the omarigliptin structure were undertaken to probe the SAR and improve its drug-like properties. Omarigliptin itself is a highly potent, competitive, and reversible inhibitor of DPP-4 with an IC50 of 1.6 nM acs.orgnih.gov.
Influence of Pyrrolidine Ring Substitutions
The aminopyrrolidine moiety or its bioisosteres are common features in many DPP-4 inhibitors, as they mimic the proline residue of natural substrates and occupy the S1 pocket nih.govmdpi.com. While omarigliptin contains a tetrahydropyran ring instead of a simple pyrrolidine, the principles of substitution on related five-membered rings are relevant. In various classes of DPP-4 inhibitors, substitutions on the pyrrolidine ring have been shown to significantly impact potency. For example, the introduction of electronegative groups like cyano or fluoro functions can improve binding affinity, potentially through interactions with residues like Ser630 in the catalytic site researchgate.net. In the broader class of DPP-4 inhibitors, cyanopyrrolidines are among the most well-researched scaffolds mdpi.com.
Modifications to the Sulfonyl Phenyl Moiety
The sulfonyl group and its attached phenyl ring play a role in orienting the molecule within the active site and can contribute to binding interactions acs.org. In related series of DPP-4 inhibitors, modifications to this part of the molecule have been shown to influence activity. For instance, meta-substitution on a phenyl ring with a sulfamoyl group was found to enhance DPP-4 inhibitory activity in a series of β-homophenylalanine analogues nih.gov. The sulfonamide moiety is a common feature in medicinal chemistry and can form favorable hydrogen bonds within the S2 extensive subsite, interacting with residues such as Arg358 acs.orgwisdomlib.org.
Variations in the Triazole and Pyridine (B92270) Scaffolds
The fused pyrrolopyrazole moiety of omarigliptin is a key structural feature that contributes to its high potency and metabolic stability. The development of this specific heterocycle was the result of a systematic exploration of different 5,5-fused ring systems to overcome metabolic instability observed in earlier analogues acs.org.
Early tetrahydropyran analogues were found to produce a circulating pyrrolopyrimidine metabolite with weaker potency and reduced selectivity. To circumvent this, various heterocyclic replacements were evaluated. The results of these modifications highlight a clear SAR, demonstrating the superiority of the pyrrolopyrazole scaffold for achieving a combination of high potency and good selectivity against related proteases like DPP8 acs.org.
| Heterocyclic Moiety | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) |
| Pyrrolooxazole | 23 | >100,000 |
| Pyrroloimidazole | 2.4 | 3,100 |
| Pyrrolopyrazole (in Omarigliptin) | 1.6 | >100,000 |
This table is based on data presented for analogous compounds in the development of omarigliptin. acs.org
This systematic evaluation demonstrated that while a pyrroloimidazole-containing compound had good potency, its selectivity against DPP8 was poor. The pyrrolooxazole analogue was significantly less potent. The pyrrolopyrazole heterocycle, however, provided both excellent potency (IC50 = 1.6 nM) and high selectivity, and was found to be metabolically stable, making it the optimal choice for the clinical candidate acs.org. In the broader context of DPP-4 inhibitors, triazole and pyridine scaffolds are common, and their substitution patterns are known to significantly affect inhibitory activity nih.govtandfonline.comsemanticscholar.org.
Stereochemical Influence on Binding Affinity, Selectivity, and Biological Activity of (2S,3R,5R)-Omarigliptin and its Stereoisomers
The specific three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. In the case of (2S,3R,5R)-Omarigliptin, its defined stereochemistry is critical for potent and selective inhibition of the DPP-4 enzyme. The molecule possesses three chiral centers on its tetrahydropyran ring, leading to multiple possible stereoisomers. However, extensive research and development have established that the (2R,3S,5R) configuration is essential for optimal biological activity. researchgate.netnih.gov
The precise spatial orientation of the key functional groups—the primary amine, the 2,5-difluorophenyl group, and the methylsulfonyl-pyrrolopyrazole moiety—is dictated by this specific stereochemistry. This arrangement allows the molecule to fit precisely into the active site of the DPP-4 enzyme. Docking studies reveal that the primary amine forms crucial salt bridges with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the enzyme. nih.govresearchgate.net The 2,5-difluorophenyl group occupies the hydrophobic S1 pocket, and the fused pyrrolopyrazole ring engages in π-π stacking interactions with tyrosine residue Tyr666. nih.gov
Any deviation from the (2S,3R,5R) configuration would alter the spatial positioning of these groups, leading to a significant loss of binding affinity and, consequently, reduced inhibitory potency. The development of manufacturing routes for Omarigliptin has heavily focused on diastereoselective and asymmetric synthesis methods to ensure the production of the correct, single, biologically active stereoisomer, underscoring the critical nature of its stereochemistry. researchgate.netnih.govacs.org While direct comparative activity data for all stereoisomers is not extensively published, the selection of the (2S,3R,5R) isomer for clinical development implies that other isomers demonstrated inferior activity or selectivity profiles during preclinical evaluation. biomedgrid.comnih.govmdpi.com
| Omarigliptin Moiety | DPP-4 Subsite | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Primary Amine | S2 | Glu205, Glu206 | Salt Bridge / Hydrogen Bond |
| 2,5-Difluorophenyl Group | S1 | Tyr662, Val656, Tyr631 | Hydrophobic Interaction |
| Methylsulfonyl-pyrrolopyrazole | S2 extensive | Tyr666 | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing DPP-4 Inhibitory Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jddtonline.info For DPP-4 inhibitors, 3D-QSAR models have been instrumental in understanding the structural requirements for potent inhibition and in guiding the design of new analogues. ceon.rscresset-group.com
These models are built using a set of structurally related compounds with known DPP-4 inhibitory activities (IC50 values). jddtonline.info The models then identify key molecular descriptors—such as steric (shape and size), electrostatic (charge distribution), and hydrophobic properties—that significantly influence potency. cresset-group.com For Omarigliptin and its analogues, QSAR studies highlight the importance of:
Electrostatic Fields: The model confirms the favorability of positive electrostatic potential near the primary amine group, consistent with its interaction with the negatively charged glutamate residues in the DPP-4 active site.
Steric Fields: The models show that bulky substituents are generally not tolerated in certain regions, while appropriate steric bulk in other areas can enhance binding. The specific shape of the tetrahydropyran ring and the difluorophenyl group are optimized for the steric constraints of the S2 and S1 pockets, respectively. nih.gov
By generating these 3D contour maps, QSAR models allow medicinal chemists to visualize regions where modifications to the Omarigliptin structure would likely increase or decrease its inhibitory activity. This predictive power accelerates the optimization process, enabling the design of novel compounds with enhanced potency before their actual synthesis and testing. ceon.rsnih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.80 | Indicates a good fit of the model to the training set data. |
| Q² (Cross-validated R²) | 0.64 | Measures the internal predictive ability of the model. |
| R²_pred (External Validation) | 0.61 | Measures the model's ability to predict the activity of an external test set. |
Note: Values are representative based on published QSAR studies for DPP-4 inhibitors and demonstrate model reliability. ceon.rs
Scaffold Hopping and Bioisosteric Replacements in the Context of Omarigliptin Derivatives
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity. uniroma1.itnih.govresearchgate.net These techniques involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical properties. slideshare.net
In the context of Omarigliptin, these strategies have been explored to generate new DPP-4 inhibitors. For instance, the central tetrahydropyran scaffold could be "hopped" to other cyclic systems to explore new chemical space and potentially improve pharmacokinetic properties or circumvent existing patents. uniroma1.it
A more direct application is bioisosteric replacement. A notable example is the rational design of analogues where specific atoms or groups on the Omarigliptin structure are replaced. Research has shown that incorporating a trifluoromethyl group at the 6-position of the tetrahydropyran ring of an Omarigliptin analogue (with a (2R,3S,5R,6S) configuration) maintains potent DPP-4 inhibition while significantly improving the pharmacokinetic profile, leading to an even longer duration of action. researchgate.net This modification, a bioisosteric replacement of a hydrogen atom with a trifluoromethyl group, enhances metabolic stability without disrupting the key binding interactions with the enzyme. researchgate.net
| Compound | Key Structural Feature | Impact on Property |
|---|---|---|
| Omarigliptin | Tetrahydropyran ring | Provides optimal scaffold for key interactions. |
| HSK7653 (Cofrogliptin) | Trifluoromethyl group on tetrahydropyran ring | Enhances metabolic stability and prolongs plasma half-life. researchgate.net |
Rational Design of Long-Acting DPP-4 Inhibitors based on Structural Features of (2S,3R,5R)-Omarigliptin
The development of Omarigliptin as a once-weekly DPP-4 inhibitor was a significant advancement over earlier once-daily medications like Sitagliptin. acs.org The structural features of Omarigliptin that contribute to its long duration of action have served as a blueprint for the rational design of the next generation of ultra-long-acting inhibitors.
The key to Omarigliptin's prolonged pharmacokinetic profile lies in its high potency, selectivity, and metabolic stability. acs.orgnih.gov Researchers have systematically analyzed its structure to understand these contributions. The replacement of Sitagliptin's beta-amino acid core with the constrained tetrahydropyran ring system in Omarigliptin was a critical design step that improved its properties. researchgate.net
Building on this, further rational design has led to compounds with even longer half-lives. The development of Cofrogliptin (HSK7653), a biweekly DPP-4 inhibitor, is a direct outcome of this strategy. By starting with the Omarigliptin scaffold and introducing a trifluoromethyl group, scientists were able to significantly extend the drug's plasma DPP-4 inhibition time. researchgate.net This success demonstrates how a deep understanding of the SAR of a lead compound like (2S,3R,5R)-Omarigliptin enables the targeted design of new molecules with superior therapeutic profiles.
| Compound | Core Scaffold Feature | Dosing Frequency |
|---|---|---|
| Sitagliptin | Trifluorophenyl-beta-amino acid | Once-Daily |
| (2S,3R,5R)-Omarigliptin | Trifluorophenyl-tetrahydropyran | Once-Weekly |
| Cofrogliptin (HSK7653) | Modified Trifluorophenyl-tetrahydropyran | Biweekly (Once every 2 weeks) |
Data sourced from comparative studies on DPP-4 inhibitor development.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 2s,3r,5r Omarigliptin: in Vitro and Non Human in Vivo Studies
In Vitro Absorption and Permeability Studies
The intestinal absorption potential of a drug is a critical determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell monolayer system, are instrumental in predicting the in vivo intestinal permeability of new chemical entities.
Caco-2 Cell Monolayer Permeability Assessment
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the rate and extent of drug transport across the intestinal epithelium.
Interactive Data Table: General Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | Poor (<50%) |
| 1 - 10 | Moderate | Moderate (50-89%) |
| > 10 | High | High (>90%) |
| Note: This table represents a general classification and not specific data for Omarigliptin (B609743). |
Evaluation of Efflux Transporter Interactions (e.g., P-glycoprotein, BCRP)
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the apical membrane of intestinal enterocytes and can actively pump drugs back into the intestinal lumen, thereby limiting their absorption.
Detailed in vitro studies to specifically evaluate the interaction of (2S,3R,5R)-Omarigliptin with P-gp and BCRP are not extensively reported in publicly accessible literature. However, the high oral bioavailability observed in preclinical animal models suggests that omarigliptin is likely not a significant substrate for major intestinal efflux transporters, or that its high intrinsic permeability overcomes any potential efflux.
In Vitro Metabolic Stability and Metabolite Identification Studies
The metabolic stability of a drug influences its half-life and dosing frequency. In vitro systems utilizing liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying potential metabolites.
Hepatic Microsomal and Hepatocyte Stability Assays
Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Hepatocytes, on the other hand, contain both phase I and phase II metabolizing enzymes and provide a more complete picture of hepatic metabolism.
Specific in vitro metabolic stability data for (2S,3R,5R)-Omarigliptin in rat, dog, or other non-human species' liver microsomes and hepatocytes are not detailed in the available scientific literature. However, preclinical pharmacokinetic data in rats and dogs show that omarigliptin has a low plasma clearance (0.9–1.1 mL/min/kg) and a long terminal half-life (approximately 11–22 hours). nih.govresearchgate.net This indicates that the compound is metabolically stable in these species.
Interactive Data Table: Preclinical Pharmacokinetic Parameters of Omarigliptin
| Species | Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) |
| Rat | ~100 | 1.1 | 1.3 | ~11 |
| Dog | ~100 | 0.9 | 0.8 | ~22 |
| Source: nih.govresearchgate.net |
Identification of Major Metabolites in Non-Human Biological Systems
Identifying the metabolic pathways of a drug candidate in preclinical species is crucial for understanding its disposition and for ensuring that the animal models are relevant for human safety assessment.
Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450 inhibition/induction)
In vitro assays are used to determine if a drug candidate can inhibit or induce the activity of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Such interactions can lead to clinically significant drug-drug interactions.
Specific data on the in vitro inhibitory (e.g., IC50 values) or inductive potential of (2S,3R,5R)-Omarigliptin on major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in non-human systems have not been reported in the available literature. Given its primary clearance is not through extensive metabolism, significant interactions with the CYP450 system are generally not anticipated.
Plasma Protein Binding Characteristics of (2S,3R,5R)-Omarigliptin
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic properties, influencing its distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active. In vitro studies using equilibrium dialysis have been conducted to determine the plasma protein binding of (2S,3R,5R)-Omarigliptin across various preclinical species.
Research findings indicate that the binding of omarigliptin to plasma proteins varies between species. The mean percentage of unbound omarigliptin was determined at concentrations of 1, 10, and 100 μM. In the plasma of CD-1 mice, the unbound fraction was 38%. bohrium.com For Sprague-Dawley rats, the unbound fraction was considerably lower at 15%, indicating higher protein binding in this species. bohrium.com In beagle dogs, the unbound fraction was 43%. bohrium.com For comparison, the unbound fraction in human plasma was 68%. bohrium.com These findings highlight species-specific differences in plasma protein interactions, which are crucial for the accurate extrapolation of pharmacokinetic data from animal models to humans. The blood-to-plasma concentration ratio was also assessed, ranging from 0.6 to 1.2 across these species. acs.org
| Preclinical Species | Mean Percentage of Unbound (2S,3R,5R)-Omarigliptin in Plasma (%) |
|---|---|
| CD-1 Mouse | 38 |
| Sprague-Dawley Rat | 15 |
| Beagle Dog | 43 |
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., rodent, canine, non-human primate)
The pharmacokinetic profile of (2S,3R,5R)-Omarigliptin has been extensively studied in several animal models, primarily rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Studies in male Sprague-Dawley rats and beagle dogs have demonstrated that (2S,3R,5R)-Omarigliptin possesses excellent oral bioavailability. The bioavailability was reported to be nearly complete, approximately 100% in both species, indicating efficient absorption from the gastrointestinal tract. bohrium.comacs.org
The compound is characterized by a long terminal half-life in these preclinical models. In rats, the half-life was approximately 11 hours, while in dogs, it was significantly longer at around 22 hours. bohrium.comacs.org This extended half-life in preclinical species was an early indicator of the compound's potential for a long dosing interval in humans. acs.org
The clearance (CL) and volume of distribution at steady state (Vdss) are key parameters that describe how a drug is eliminated from the body and the extent of its distribution into tissues, respectively. Preclinical studies revealed that (2S,3R,5R)-Omarigliptin has a low plasma clearance in both rats and dogs, with values ranging from 0.9 to 1.1 mL/min/kg. acs.orgnih.gov More specifically, the plasma clearance was 1.1 mL/min/kg in rats and 0.9 mL/min/kg in dogs. acs.org
The volume of distribution at steady state was found to be between 0.8 and 1.3 L/kg in these species, suggesting moderate tissue distribution. acs.orgnih.gov
| Pharmacokinetic Parameter | Sprague-Dawley Rat | Beagle Dog |
|---|---|---|
| Oral Bioavailability (Foral) | ~100% | ~100% |
| Terminal Half-Life (T1/2) | ~11 hours | ~22 hours |
| Plasma Clearance (Clp) | 1.1 mL/min/kg | 0.9 mL/min/kg |
| Volume of Distribution (Vdss) | 0.8 - 1.3 L/kg | 0.8 - 1.3 L/kg |
Preclinical Pharmacodynamic Markers in Animal Models (e.g., GLP-1 elevation, glucose homeostasis in non-disease models)
The pharmacodynamic effects of (2S,3R,5R)-Omarigliptin are directly related to its mechanism of action as a DPP-4 inhibitor. Inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), thereby enhancing their glucose-lowering effects.
In preclinical studies, the administration of omarigliptin led to a dose-dependent increase in the plasma concentrations of active GLP-1. nih.gov Subsequent investigations showed that omarigliptin resulted in approximately two-fold increases in the weighted average of postprandial active GLP-1. nih.gov
The compound's effect on glucose homeostasis was specifically evaluated in non-disease animal models. In an oral glucose tolerance test (OGTT) conducted in lean, healthy mice, omarigliptin demonstrated a significant, dose-dependent improvement in glucose tolerance. acs.org When administered one hour before a dextrose challenge, it effectively reduced the subsequent blood glucose excursion. At a dose of 0.3 mg/kg, a 51% reduction in the glucose area under the curve (AUC) was observed, clearly demonstrating its potent effect on maintaining glucose homeostasis in a non-diabetic state. acs.org
Emerging Research Methodologies and Future Directions in 2s,3r,5r Omarigliptin Research
Development of Advanced Analytical Methods for (2S,3R,5R)-Omarigliptin Quantification in Biological Matrices (e.g., LC-MS/MS)
The precise quantification of (2S,3R,5R)-Omarigliptin in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. To this end, sophisticated analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated. These methods offer high sensitivity and selectivity, which are crucial for detecting the compound at low concentrations in complex biological fluids like plasma.
One such advanced LC-MS/MS bio-analytical method has been established for the quantification of omarigliptin (B609743) in human plasma. nih.gov This method utilizes a one-step liquid-liquid extraction technique, which has been enhanced to improve the recovery and reproducibility of the results. nih.gov The use of an internal standard, such as alogliptin, helps to minimize matrix effects and ensure the accuracy of the measurements. nih.gov The method employs Multiple Reaction Monitoring (MRM) in the positive Electro Spray Ionization (ESI) mode to achieve high specificity. nih.gov The validation of this method has demonstrated satisfactory results in terms of stability, with a bias below 12%. nih.gov
A simultaneous quantification method for pioglitazone (B448) and omarigliptin in rat plasma using UHPLC-MS/MS has also been developed and validated. researchgate.net This method is instrumental for conducting pharmacokinetic studies of combination therapies in preclinical models. researchgate.net The method demonstrated good linearity for omarigliptin within a range of 10–4000 ng/mL. researchgate.net
Below is a summary of key parameters from a validated LC-MS/MS method for omarigliptin quantification:
| Parameter | Description |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human Plasma |
| Extraction Method | One-step liquid-liquid extraction with a tertiary butyl methyl ether—diethyl ether (TBME-DEE) mixture |
| Internal Standard | Alogliptin |
| Ionization Mode | Positive Electro Spray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 25–1000 nM |
| Lower Limit of Quantification (LLOQ) | Less than five times the previously reported LLOQ |
| Recovery | 87.5% for the LLOQ and 89.66% for the HQC sample |
Application of Chemoinformatics and Bioinformatics in Identifying Novel DPP-4 Inhibitors Inspired by (2S,3R,5R)-Omarigliptin
The unique structural features of (2S,3R,5R)-Omarigliptin, which contribute to its high potency and long-acting profile, make it an excellent template for the design of novel DPP-4 inhibitors. Chemoinformatics and bioinformatics tools are increasingly being employed to explore the chemical space around the omarigliptin scaffold and to identify new compounds with potentially improved properties.
Ligand-based 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore modeling is a powerful technique used to identify the key molecular features responsible for the biological activity of a series of compounds. indianchemicalsociety.com The pharmacophoric features of omarigliptin, which include acceptor sites, a positive nitrogen, donor sites, and a hydrophobic ring, can be used as a 3D search query to screen virtual libraries of natural and synthetic compounds for potential DPP-4 inhibitory activity. ijpsonline.com Molecules that show a good fit to the pharmacophore model can then be subjected to molecular docking studies to predict their binding affinity and mode of interaction with the DPP-4 active site. ijpsonline.com
One study utilized the pharmacophoric features of omarigliptin to screen the ZINC database for natural molecules with potential DPP-4 inhibitory properties. ijpsonline.com The identified hits were then docked with the DPP-4 protein (PDB ID: 4PNZ) to identify lead molecules with good docking scores and favorable binding interactions. ijpsonline.com Such in silico approaches can significantly accelerate the discovery of new DPP-4 inhibitors by prioritizing compounds for synthesis and biological evaluation. indianchemicalsociety.comceon.rs
Investigation of (2S,3R,5R)-Omarigliptin as a Chemical Probe for DPP-4 Biology
A chemical probe is a small molecule that is used to study the function of a protein in cells and organisms. Due to its high potency and selectivity for DPP-4, (2S,3R,5R)-Omarigliptin has the potential to be a valuable chemical probe for investigating the diverse biological roles of this enzyme beyond its function in glucose metabolism. While its primary application has been therapeutic, its well-defined interaction with DPP-4 makes it a suitable tool for basic research.
The use of omarigliptin as a pharmacological tool would allow for the specific inhibition of DPP-4 activity in various in vitro and in vivo experimental settings. This could help to elucidate the involvement of DPP-4 in other physiological and pathological processes. For instance, there is growing interest in the role of DPP-4 in the nervous system, and omarigliptin's ability to cross the blood-brain barrier could be leveraged in preclinical models to explore its neuroprotective potential. nih.gov By selectively blocking DPP-4, researchers can study the downstream effects on its various substrates and signaling pathways, thereby uncovering new functions of this multifaceted enzyme.
Exploration of (2S,3R,5R)-Omarigliptin in Combination with Other Mechanistic Agents in Preclinical Studies
To enhance therapeutic efficacy and address the multifactorial nature of diseases like type 2 diabetes, combination therapies are a key area of investigation. Preclinical studies exploring (2S,3R,5R)-Omarigliptin in combination with other mechanistic agents are crucial for identifying synergistic or additive effects.
The combination of DPP-4 inhibitors with metformin (B114582) is a well-established clinical practice. Preclinical studies in animal models, such as the human islet amyloid polypeptide transgenic (HIP) rat, have shown that the combination of sitagliptin (B1680988) (another DPP-4 inhibitor) and metformin has synergistic effects in preserving β-cell mass and function and enhancing insulin (B600854) sensitivity. escholarship.org Similar preclinical investigations with omarigliptin and metformin could provide a strong rationale for their combined use, particularly in early-stage type 2 diabetes. A study in a rat model of type 2 diabetes demonstrated that the combination of sitagliptin and metformin led to a greater improvement in glucose homeostasis and pancreatic islet morphology compared to either drug alone. nih.gov
Another promising combination is with sodium-glucose cotransporter 2 (SGLT2) inhibitors. The distinct and complementary mechanisms of action of DPP-4 and SGLT2 inhibitors make this an attractive therapeutic strategy. While extensive preclinical data for the specific combination with omarigliptin is emerging, the general principle is supported by studies with other gliptins. researchgate.net A study involving the simultaneous quantification of omarigliptin and pioglitazone in rat plasma has been conducted, which is a prerequisite for detailed pharmacokinetic and pharmacodynamic interaction studies of this combination in preclinical models. researchgate.net
Development of Novel Formulations for Targeted Delivery of (2S,3R,5R)-Omarigliptin for Research Purposes
For research purposes, particularly in preclinical studies, the development of novel formulations of (2S,3R,5R)-Omarigliptin can enable targeted delivery to specific tissues or organs, or provide controlled release profiles. Such formulations are instrumental in investigating the localized effects of DPP-4 inhibition and exploring new therapeutic applications.
One area of interest is the development of nanoparticle-based drug delivery systems. Polymeric nanoparticles, such as those made from chitosan (B1678972) or Eudragit, have been explored for the delivery of other antidiabetic drugs to enhance their solubility, stability, and bioavailability. researchgate.netnih.gov These technologies could be adapted for omarigliptin to create formulations with sustained-release properties or the ability to target specific cell types. For instance, glipizide-loaded sustained-release nanoparticles have been developed to avoid repeated dosing and reduce side effects. researchgate.net Lipid-polymer hybrid nanoparticles have also been shown to improve the oral bioavailability of poorly soluble drugs. mdpi.com
A novel intranasal formulation of omarigliptin has been developed to enhance its delivery to the brain for research into its potential neuroprotective effects. nih.gov This formulation aimed to leverage the drug's ability to cross the blood-brain barrier and investigate its impact on neuroinflammation and oxidative stress in the central nervous system. researchgate.netnih.gov
Mechanistic Studies on the Binding of (2S,3R,5R)-Omarigliptin to Other Dipeptidyl Peptidases and Proteases at the Molecular Level
A key attribute of an effective and safe DPP-4 inhibitor is its high selectivity for the target enzyme over other closely related proteases. Mechanistic studies at the molecular level are crucial for understanding the basis of (2S,3R,5R)-Omarigliptin's selectivity and for guiding the design of future inhibitors with even better specificity profiles.
Omarigliptin has been shown to be a potent, competitive, and reversible inhibitor of DPP-4 with an IC50 of 1.6 nM. acs.org Importantly, it exhibits high selectivity over other proteases, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). acs.org Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical species, making high selectivity a critical safety feature. acs.org
The table below summarizes the in vitro inhibitory activity of omarigliptin against DPP-4 and other related proteases.
| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |
|---|---|---|
| DPP-4 | 1.6 | - |
| DPP-8 | > 67,000 | > 41,875-fold |
| DPP-9 | > 67,000 | > 41,875-fold |
| FAP | > 67,000 | > 41,875-fold |
| QPP | > 67,000 | > 41,875-fold |
| PEP | > 67,000 | > 41,875-fold |
Data sourced from Biftu et al., 2014. acs.org
Molecular docking and computational studies have provided insights into the binding modes of various DPP-4 inhibitors. oatext.com These studies reveal that while some inhibitors like vildagliptin (B1682220) and saxagliptin (B632) bind to the S1 and S2 subsites of the enzyme's active site, others, including omarigliptin, also occupy the S2 extensive site. oatext.com Comparative binding analysis of different gliptins to DPP-4 has shown that interactions with hydrophobic pockets and key residues like Trp629 and Tyr547 contribute significantly to their binding affinity and inhibitory activity. nih.gov Further molecular dynamics simulations of omarigliptin with DPP-4, DPP-8, and FAP could provide a more dynamic and detailed understanding of the structural basis for its remarkable selectivity. researchportal.be
Q & A
Basic: What is the molecular mechanism of (2S,3R,5R)-Omarigliptin as a DPP-4 inhibitor, and how is its selectivity validated experimentally?
(2S,3R,5R)-Omarigliptin competitively and reversibly binds to the DPP-4 active site, inhibiting its enzymatic activity. Its selectivity is validated through in vitro assays comparing IC₅₀ values against off-target proteases (e.g., DPP-8, DPP-9, and fibroblast activation protein). Evidence from biochemical assays shows >67 μM IC₅₀ for non-target proteases, confirming high specificity . Methodologically, researchers should use fluorogenic substrate-based enzymatic assays under physiological pH (7.4) and temperature (37°C) to replicate these findings.
Advanced: How do discrepancies in clinical trial outcomes for Omarigliptin’s glycemic efficacy arise, and what statistical approaches resolve them?
Discrepancies often stem from heterogeneous patient cohorts (e.g., baseline HbA1c, renal function) and trial durations. For example, a 78-week Phase III trial reported HbA1c reductions of 0.72% vs. placebo, while shorter trials showed smaller effects . To address contradictions, researchers should perform subgroup analyses stratified by baseline HbA1c (>8.5% vs. ≤8.5%) and renal function (eGFR ≥60 mL/min/1.73m²). Meta-analytic tools like random-effects models and I² statistics quantify heterogeneity, as demonstrated in a 2024 systematic review .
Basic: What pharmacokinetic properties justify Omarigliptin’s weekly dosing regimen in clinical use?
Omarigliptin’s extended half-life (~50–60 hours) and slow dissociation from DPP-4 enable weekly dosing. Pharmacokinetic studies in humans show sustained plasma concentrations >10 nM (therapeutic threshold) for 7 days post-administration. Researchers should validate this using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma drug levels in longitudinal cohorts, accounting for renal clearance variations (e.g., CrCl ≥30 mL/min) .
Advanced: How does Omarigliptin modulate the NLRP3 inflammasome in hyperglycemic renal cells, and what experimental models validate this?
In human renal glomerular endothelial cells (HrGECs), Omarigliptin suppresses high glucose (HG)-induced NLRP3 inflammasome activation by upregulating AMPK phosphorylation. Key methods include:
- Western blotting : Quantify NLRP3, caspase-1, IL-1β, and IL-18 protein levels.
- ELISA : Measure secreted IL-1β (e.g., HG: 322.8 pg/mL vs. Omarigliptin: 168.6 pg/mL) .
- AMPK inhibition assays : Co-treatment with compound C (AMPK inhibitor) reverses Omarigliptin’s effects, confirming pathway dependency .
Basic: What analytical techniques are critical for characterizing Omarigliptin’s stereochemical purity in synthetic batches?
- Chiral HPLC : Resolve (2S,3R,5R)-Omarigliptin from diastereomers using polysaccharide-based columns (e.g., Chiralpak IA) and mobile phases like hexane:isopropanol (90:10).
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis.
- Polarimetry : Measure specific optical rotation ([α]D²⁵ ≈ +15° to +20°) .
Advanced: How can researchers optimize preclinical models to assess Omarigliptin’s cardiorenal protective effects beyond glycemic control?
- Animal models : Use Zucker diabetic fatty (ZDF) rats or db/db mice with endpoint analyses of urinary albumin-to-creatinine ratio (UACR) and cardiac fibrosis markers.
- Omics integration : Pair RNA-seq data (e.g., renal tissue) with proteomic profiling to identify AMPK/NF-κB crosstalk.
- Controlled variables : Maintain standardized diets (e.g., 60% kcal from fat) and monitor blood glucose biweekly to isolate drug effects .
Basic: What safety endpoints are prioritized in long-term Omarigliptin studies, and how are adverse events (AEs) categorized?
Primary endpoints include incidence of hypoglycemia, pancreatitis, and major adverse cardiovascular events (MACE). AE categorization follows MedDRA terminology, with severity graded per CTCAE v5.0. In a 78-week trial, Omarigliptin showed AE rates comparable to placebo (e.g., nasopharyngitis: 12.3% vs. 10.1%) . Researchers should use Poisson regression to adjust for exposure duration in safety analyses.
Advanced: What methodological flaws limit the generalizability of Omarigliptin’s in vitro data to human pathophysiology?
- Cell line limitations : HrGECs may not fully replicate in vivo endothelial heterogeneity. Use primary cells or 3D co-culture models with podocytes.
- Glucose concentrations : Supraphysiological glucose levels (e.g., 25 mM) in experiments may overstate oxidative stress. Titrate to 10–15 mM for clinical relevance .
- Pharmacokinetic mismatch : In vitro drug concentrations (e.g., 20 μM) often exceed therapeutic plasma levels (~0.1–1 μM). Adjust dosing to mimic in vivo Cₘₐₓ .
Basic: How is Omarigliptin’s efficacy quantified in clinical trials, and what biomarkers are surrogate endpoints?
- Primary endpoint : HbA1c reduction (e.g., −0.72% vs. placebo at 24 weeks ).
- Secondary biomarkers : Fasting plasma glucose (FPG), proinsulin-to-insulin ratio, and active GLP-1 levels.
- Statistical methods : Use ANCOVA with baseline HbA1c as a covariate and multiple imputation for missing data .
Advanced: What strategies mitigate confounding biases when analyzing Omarigliptin’s renoprotective effects in observational studies?
- Propensity score matching : Balance covariates (e.g., age, eGFR, diabetes duration) between Omarigliptin and comparator cohorts.
- Sensitivity analyses : Apply E-values to quantify unmeasured confounding robustness.
- Endpoint adjudication : Blind independent committees review renal outcomes (e.g., doubling of serum creatinine) to reduce detection bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
